3-Bromo-5-(4-methylpiperazino)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

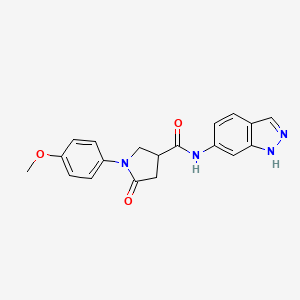

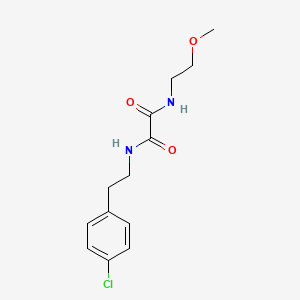

“3-Bromo-5-(4-methylpiperazino)phenylboronic acid” is a chemical compound with the linear formula C11H16BBrN2O2 . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of boronic acids, such as “this compound”, often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H16BBrN2O2 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, such as “this compound”, are mild Lewis acids and are generally stable and easy to handle . They are commonly used in organic synthesis, including the Suzuki–Miyaura coupling .Scientific Research Applications

Optical Modulation in Nanotechnology : Phenyl boronic acids, including derivatives similar to 3-Bromo-5-(4-methylpiperazino)phenylboronic acid, are utilized in optical modulation. They are specifically used in the aqueous dispersion of single-walled carbon nanotubes (SWNT), influencing the near-infrared fluorescence in response to saccharide binding. This application demonstrates a clear link between SWNT photoluminescence quantum yield and boronic acid structure, indicating potential use in nanotechnology and materials science (Mu et al., 2012).

Chemiluminescent Oxidation in Biochemistry : In biochemistry, 4-substituted phenylboronic acids, a category that includes similar compounds to this compound, have been found to enhance the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol. This enhancement is noted in different combinations of enhancers and has implications in analytical biochemistry (Kricka & Ji, 1997).

Gene Delivery Efficiency in Biomedical Research : Phenylboronic acid-modified polymers, such as those derived from compounds like this compound, have been shown to significantly enhance gene delivery efficiency. This enhancement is attributed to improved condensation ability to DNA and facilitated cell uptake due to interaction with cellular ligands. This research highlights the potential of phenylboronic acid derivatives in gene therapy and biomedicine (Peng et al., 2010).

Synthesis of Organic Compounds : Research in organic chemistry has utilized derivatives of phenylboronic acids, similar to this compound, in the synthesis of various organic compounds. These include bromophenol derivatives, trioxadecalin derived liquid crystals, and thiophene derivatives, highlighting the versatility of phenylboronic acids in organic synthesis and pharmaceuticals (Zhao et al., 2004).

Mechanism of Action

properties

IUPAC Name |

[3-bromo-5-(4-methylpiperazin-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKNZFDVGKUFHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCN(CC2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)

![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)

![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)

![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)

![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)

![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)